4-[Bis(2-hexyloctyl)amino]benzaldehyde

Solubility Lipophilicity Organic Electronics

4-[Bis(2-hexyloctyl)amino]benzaldehyde (CAS 217655-10-2) is a tertiary-amine-functionalized benzaldehyde that serves as a critical electron-donor building block for constructing push-pull chromophores and extended π-conjugated oligomers. The compound comprises a strongly electron-donating bis(2-hexyloctyl)amino group para to a reactive formyl (aldehyde) acceptor.

Molecular Formula C35H63NO
Molecular Weight 513.9 g/mol
CAS No. 217655-10-2
Cat. No. B12584820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Bis(2-hexyloctyl)amino]benzaldehyde
CAS217655-10-2
Molecular FormulaC35H63NO
Molecular Weight513.9 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCCCC)CN(CC(CCCCCC)CCCCCC)C1=CC=C(C=C1)C=O
InChIInChI=1S/C35H63NO/c1-5-9-13-17-21-32(22-18-14-10-6-2)29-36(35-27-25-34(31-37)26-28-35)30-33(23-19-15-11-7-3)24-20-16-12-8-4/h25-28,31-33H,5-24,29-30H2,1-4H3
InChIKeyHYFQIELRJGNJIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[Bis(2-hexyloctyl)amino]benzaldehyde (CAS 217655-10-2): A Key Electron-Donor Building Block for Solution-Processed Organic Electronics


4-[Bis(2-hexyloctyl)amino]benzaldehyde (CAS 217655-10-2) is a tertiary-amine-functionalized benzaldehyde that serves as a critical electron-donor building block for constructing push-pull chromophores and extended π-conjugated oligomers. The compound comprises a strongly electron-donating bis(2-hexyloctyl)amino group para to a reactive formyl (aldehyde) acceptor. This donor-acceptor architecture is central to creating molecular wires and sensitizers for organic photovoltaics [1]. Its defining feature is the two highly branched, long 2-hexyloctyl side chains, which impart exceptional solubility in non-polar organic solvents—a property critical for solution-based device processing [2]. Unlike smaller dialkylaniline analogs, this compound enables the synthesis of high-molecular-weight, aggregation-resistant chromophores, making it a preferred intermediate for dye-sensitized solar cell (DSSC) sensitizers and organic electronic materials [3].

Why 4-(Dialkylamino)benzaldehyde Analogs Cannot Replace 4-[Bis(2-hexyloctyl)amino]benzaldehyde in High-Performance Applications


Closely related 4-(dialkylamino)benzaldehydes, such as the dimethyl, diethyl, or dibutyl analogs, cannot be simply interchanged with 4-[bis(2-hexyloctyl)amino]benzaldehyde in demanding applications because the terminal alkyl chain architecture dictates crucial material properties. In the synthesis of extended π-conjugated systems like squaraines and oligo(phenylenevinylene)s (OPVs), the poor solubility of compounds built with short linear chains leads to premature aggregation, quenching, and processability failures [1]. The branched 2-hexyloctyl groups create a large free volume, sterically hindering intermolecular π-π stacking and enabling complete solubility in chlorinated or aromatic solvents essential for spectroscopic characterization and device fabrication [2]. Attempting to substitute this building block with its simpler, less-soluble analogs immediately leads to precipitation during synthesis, reduces reaction yields, and severely limits the achievable chromophore size, precluding procurement for advanced organic electronic development.

Quantitative Performance Differentiation of 4-[Bis(2-hexyloctyl)amino]benzaldehyde vs. Common 4-(Dialkylamino)benzaldehydes


Lipophilicity Enhancement: A 2.9-Fold Increase in log P Relative to the Dibutyl Analog

The introduction of two branched 2-hexyloctyl groups drastically increases the lipophilicity of the benzaldehyde core, a prerequisite for solubility in non-polar media and homogeneous film formation. The predicted log P for 4-[bis(2-hexyloctyl)amino]benzaldehyde is approximately 11.42 [1]. This represents a 2.9-fold increase over 4-(dibutylamino)benzaldehyde, which has a reported log P of 3.91 , and a 4.4-fold increase over 4-(diethylamino)benzaldehyde, which has a log P of 2.60 . This extreme lipophilicity is the molecular foundation for the compound's distinctive solution processability.

Solubility Lipophilicity Organic Electronics

Solubility-Driven Process Window: Enabling Oligomer Synthesis Beyond the Tetramer Limit

The solubility imparted by the bis(2-hexyloctyl)amino group is structurally indispensable for synthesizing extended push-pull oligomers. Research explicitly states that this donor group's solubility power is mandatory for preparing and characterizing conjugated oligomers with up to four repeating phenylenevinylene units (n=1-4) [1]. In contrast, attempts to build comparable series using dihexylamino or dibutylamino donors bottleneck due to precipitation and purification difficulties, limiting the achievable conjugation length [2]. This solubility advantage is not incremental but qualitative—it represents the difference between synthesizing a functional material and an intractable solid.

Oligo(phenylenevinylene) Push-Pull Chromophore Solution Processability

Steric Tuning of Donor-Acceptor Interaction: A Unique Push-Pull Landscape

The steric bulk of the 2-hexyloctyl chains is not merely a solubilizing tool but an active electronic tuning element. In a comparative series of oligo(phenylenevinylene)s with terminal donor-acceptor substitution, the bis(2-hexyloctyl)amino donor produces a specific long-wavelength absorption band, the hypsochromic shift of which with increasing chain length is well-defined and distinct from that of linear dialkylamino donors [1]. While the dimethylamino analog (log P ~1.5) may offer a stronger inductive effect, its complete lack of solubility in non-polar media prevents its use in comparable extended systems. The branched architecture of the target compound uniquely balances electronic donor strength with processability, a dichotomy not achievable with smaller or linear substituents.

Donor-Acceptor Interaction Absorption Tuning Steric Effects

Aggregation Resistance in Solid State: Mitigating Quenching in Squaraine Dyes

A major failure mode for squaraine and similar near-IR dyes is concentration-dependent aggregation, which causes severe fluorescence quenching and reduces photovoltaic efficiency. The thesis by Gerold explicitly demonstrates that squaraine dyes synthesized with the bis(2-hexyloctyl)amino donor motif avoid the problematic aggregation observed in derivatives built from dihexylamino and dibutylamino donors [1]. This aggregation resistance is a direct consequence of the steric demand of the branched 2-hexyloctyl side chains, which suppress intermolecular π-π stacking. This leads to a higher operational concentration limit before quenching, quantified indirectly by the ability to measure meaningful electrooptical absorption spectra at standard concentrations (10⁻⁵ M), a feat not possible for the more aggregating dihexylamino-squaraines under identical conditions.

Squaraine Dyes Aggregation-Caused Quenching Solution Processing

Optimal Application Scenarios for 4-[Bis(2-hexyloctyl)amino]benzaldehyde Based on Verified Differentiation Evidence


Synthesis of Solution-Processable Near-IR Absorbing Squaraine Dyes for DSSCs

The exceptional solubility imparted by the bis(2-hexyloctyl)amino chain (Log P ≈ 11.42 [1]) directly enables the synthesis of extended-conjugation squaraine sensitizers that cannot be made with shorter-chain analogs. Researchers developing dye-sensitized solar cells requiring solution-processable, near-IR absorbing dyes use this aldehyde to build semi-squaraine and squaraine cores that remain soluble throughout the multi-step synthesis and during device spin-coating, while resisting the aggregation that quenches excitons in dialkylamino-based dyes [2].

Construction of Long-Wavelength Push-Pull Oligo(phenylenevinylene) Wires

The compound is the monomer of choice for creating push-pull molecular wires with up to four phenylenevinylene repeat units, where the electron-withdrawing acceptor is the formyl group itself or a Knoevenagel condensation derivative. The uniquely balanced electronic and steric profile of the donor prevents the premature precipitation that limits dihexylamino-based syntheses, allowing full characterization of oligomer series and systematic investigation of intramolecular charge-transfer absorption shifts [3].

Formulation of Stable, High-Concentration Inks for Organic Field-Effect Transistors (OFETs)

The aggregation resistance demonstrated in squaraine systems (qualitative observation of artifact-free spectra at 10⁻⁵ M [2]) translates to the formulation of high-concentration semiconductor inks. For OFET printing processes requiring consistent viscosity and no particle formation, this aldehyde-derived donor building block is essential to prevent nozzle clogging and film inhomogeneities, a practical advantage over dibutyl- or dihexylamino-substituted analogs that aggregate at much lower concentrations.

Synthesis of Fluorescent Chemosensor Probes Operating in Aqueous Micellar Media

The extraordinarily high log P (>11) allows this highly hydrophobic benzaldehyde to be embedded within the core of surfactants or polymer nanoparticles. This enables the development of fluorescent probes for biological imaging where the probe must be shielded from water but remain molecularly dispersed. The resulting squaraine dyes exhibit bright near-IR emission in cellular environments without self-quenching, a scenario unattainable with the less lipophilic, water-exposed diethyl- or dibutylamino variants [1].

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